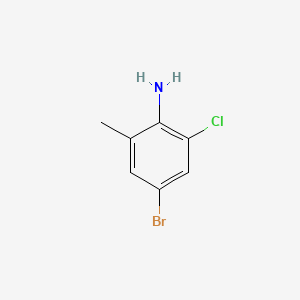4-Bromo-2-chloro-6-methylaniline
CAS No.: 30273-42-8
Cat. No.: VC1998548
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30273-42-8 |
|---|---|
| Molecular Formula | C7H7BrClN |
| Molecular Weight | 220.49 g/mol |
| IUPAC Name | 4-bromo-2-chloro-6-methylaniline |
| Standard InChI | InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 |
| Standard InChI Key | DIXGIKZIIZRFKE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1N)Cl)Br |
| Canonical SMILES | CC1=CC(=CC(=C1N)Cl)Br |
Introduction
Chemical Structure and Identification
4-Bromo-2-chloro-6-methylaniline (C₇H₇BrClN) is characterized by its distinct structural arrangement featuring three key substituents on an aniline core. The molecule contains a bromine atom at the para (4) position, a chlorine atom at the ortho (2) position, and a methyl group at the other ortho (6) position relative to the amino group.
Chemical Identifiers
The compound can be identified through various standardized nomenclature systems and identifiers as shown in Table 1.
| Identifier Type | Value |
|---|---|
| Chemical Name | 4-Bromo-2-chloro-6-methylaniline |
| CAS Number | 30273-42-8 |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol |
| MDL Number | MFCD00041432 |
| InChI Key | DIXGIKZIIZRFKE-UHFFFAOYSA-N |
| SMILES | CC1=CC(Br)=CC(Cl)=C1N |
| EC Number | 627-699-0 |
| PubChem CID | 2769626 |
Table 1: Chemical identifiers for 4-Bromo-2-chloro-6-methylaniline
Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
-
4-Bromo-6-chloro-o-toluidine
-
4-Bromo-2-chloro-6-methylbenzenamine
-
2-Amino-5-bromo-3-chlorotoluene
Physical and Chemical Properties
4-Bromo-2-chloro-6-methylaniline exists as a crystalline solid under standard conditions and exhibits specific physicochemical characteristics that influence its behavior in various applications.
Physical Properties
The compound demonstrates distinct physical properties as summarized in Table 2.
Table 2: Physical properties of 4-Bromo-2-chloro-6-methylaniline
Spectroscopic Properties
Infrared spectroscopy (FTIR) is commonly used for the identification and characterization of 4-Bromo-2-chloro-6-methylaniline. The compound shows characteristic absorption bands that can be used to confirm its structure and purity.
When analyzed using infrared spectroscopy, halogenated anilines like 4-Bromo-2-chloro-6-methylaniline typically display the following characteristic bands:
-
N-H stretching vibrations in the region of 3300-3500 cm⁻¹
-
Aromatic C=C stretching vibrations around 1600-1650 cm⁻¹
-
C-H stretching vibrations near 3000 cm⁻¹
-
C-Br and C-Cl stretching vibrations in the fingerprint region
Chemical Reactivity
The reactivity of 4-Bromo-2-chloro-6-methylaniline is largely dictated by its functional groups: the amino group and the halogen substituents.
Nucleophilic Properties
The amino group (-NH₂) in 4-Bromo-2-chloro-6-methylaniline acts as a nucleophile and can participate in various reactions:
-
Condensation reactions with aldehydes and ketones to form imines (Schiff bases)
-
Acylation with acid chlorides or anhydrides to form amides
Halogen Reactivity
The bromine and chlorine atoms in 4-Bromo-2-chloro-6-methylaniline serve as reactive sites for various transformations:
-
Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira)
-
Nucleophilic aromatic substitution under appropriate conditions
-
Metal-halogen exchange reactions with organometallic reagents
Research has shown that in Suzuki coupling reactions, the bromine at the para position (C-4) is generally more reactive than the chlorine at the ortho position (C-2), allowing for regioselective transformations. This differential reactivity enables stepwise functionalization of the molecule.
Applications and Uses
4-Bromo-2-chloro-6-methylaniline serves as a valuable building block in organic synthesis with applications in several fields.
Synthetic Intermediate
The compound functions primarily as an intermediate in the synthesis of various organic compounds including:
Cross-Coupling Chemistry
The presence of halogen substituents makes 4-Bromo-2-chloro-6-methylaniline particularly useful in cross-coupling reactions:
-
In Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds
-
In sequential coupling reactions utilizing the differential reactivity of the bromine and chlorine atoms
Research Applications
In research settings, 4-Bromo-2-chloro-6-methylaniline is utilized for:
-
Development of novel synthetic methodologies
-
Structure-activity relationship studies in pharmaceutical research
-
Preparation of materials with specific electronic or optical properties
Analytical Characterization
Various analytical techniques are employed to identify, characterize, and determine the purity of 4-Bromo-2-chloro-6-methylaniline.
Chromatographic Methods
Chromatographic techniques used for analysis include:
-
Gas Chromatography (GC) for purity determination
-
High-Performance Liquid Chromatography (HPLC) for separation and quantification
-
Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment
Spectroscopic Methods
Spectroscopic techniques for structural elucidation and characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared Spectroscopy (IR/FTIR)
-
Mass Spectrometry (MS)
Other Analytical Methods
Additional analytical methods that may be employed include:
-
Elemental analysis for composition determination
-
X-ray diffraction (XRD) for crystal structure determination
| Supplier | Product Form | Purity | Package Sizes |
|---|---|---|---|
| Thermo Scientific Chemicals | Solid | 98% | 5g, 25g |
| Various Distributors | Crystalline powder | ≥97.5% | 5g, 25g |
Table 3: Commercial availability of 4-Bromo-2-chloro-6-methylaniline
Quality Specifications
Commercial suppliers typically provide the following specifications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume